N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15198100
InChI: InChI=1S/C25H28N4O3/c1-16-14-23(26-13-12-18-6-11-21(31-4)22(15-18)32-5)29-25(27-16)17(2)24(28-29)19-7-9-20(30-3)10-8-19/h6-11,14-15,26H,12-13H2,1-5H3
SMILES:
Molecular Formula: C25H28N4O3
Molecular Weight: 432.5 g/mol

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC15198100

Molecular Formula: C25H28N4O3

Molecular Weight: 432.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C25H28N4O3
Molecular Weight 432.5 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C25H28N4O3/c1-16-14-23(26-13-12-18-6-11-21(31-4)22(15-18)32-5)29-25(27-16)17(2)24(28-29)19-7-9-20(30-3)10-8-19/h6-11,14-15,26H,12-13H2,1-5H3
Standard InChI Key JMLHLXCOYVLODE-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC)C

Introduction

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core. This bicyclic structure is known for its diverse biological activities, making it a promising candidate for pharmaceutical development. The compound includes multiple functional groups such as methoxy groups and an amine group, which may enhance its solubility and interaction with biological targets.

Synthetic Pathways

While specific synthetic pathways for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine are not detailed in the available literature, compounds with similar structures often involve complex multi-step reactions. These may include cyclization reactions, nucleophilic substitutions, and condensation reactions to form the pyrazolo[1,5-a]pyrimidine core.

Research Findings and Challenges

Currently, there is a lack of comprehensive research findings on this specific compound in reputable scientific literature. Most information available is speculative or based on related compounds. Further research is needed to fully understand its properties and potential applications.

Data Tables

PropertyGeneral Pyrazolo[1,5-a]pyrimidine Derivatives
Molecular WeightVaries, typically around 300-400 g/mol
Biological ActivityPotential anticancer, antiviral, and enzyme inhibition activities
Synthetic PathwaysMulti-step reactions involving cyclization and condensation
Functional GroupsOften include methoxy, amine, and other substituents

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator